molecular formula C13H13ClN2O3S B5410504 [(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine

[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B5410504
M. Wt: 312.77 g/mol
InChI Key: SHKUCYRCSYYHAS-UHFFFAOYSA-N
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Description

[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine is an organic compound that features a sulfonamide group attached to a pyridine ring

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with biological macromolecules .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves proposing further studies that could be done on the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine can be compared with other sulfonamide compounds, such as:

    [(4-Chloro-2-ethoxyphenyl)sulfonyl]-3-pyridylamine: Similar structure but with different substitution pattern on the pyridine ring.

    [(4-Chloro-3-ethoxyphenyl)sulfonyl]morpholine: Contains a morpholine ring instead of a pyridine ring.

    [(4-Chloro-3-ethoxyphenyl)sulfonyl]aniline: Contains an aniline group instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties.

Properties

IUPAC Name

4-chloro-3-ethoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-2-19-13-9-11(3-4-12(13)14)20(17,18)16-10-5-7-15-8-6-10/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUCYRCSYYHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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